4-Octyl itaconate-13C5-1

Bioanalytical chemistry Quantitative metabolomics Pharmacokinetic analysis

For absolute quantification of 4-Octyl itaconate in pharmacokinetic and biodistribution studies. This 13C5-1 isotopologue is a stable isotope-labeled internal standard, providing a +5 Da mass shift for precise correction of ion suppression and matrix effects in LC-MS/MS. It is essential for therapeutic drug monitoring and preclinical research. Unlabeled 4-OI is not a substitute for accurate quantitative bioanalysis.

Molecular Formula C13H22O4
Molecular Weight 247.27 g/mol
Cat. No. B12380344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octyl itaconate-13C5-1
Molecular FormulaC13H22O4
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CC(=C)C(=O)O
InChIInChI=1S/C13H22O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h2-10H2,1H3,(H,15,16)/i2+1,10+1,11+1,12+1,13+1
InChIKeyKBASUIDPDITQHT-RANYDMHESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Octyl Itaconate-13C5-1: Isotope-Labeled Itaconate Derivative for Precision Quantification and Mechanistic Immunometabolism Research


4-Octyl itaconate (4-OI) is a cell-permeable ester derivative of itaconate, a key immunometabolite produced by macrophages during inflammatory activation via the enzyme IRG1 (ACOD1) [1]. 4-OI functions as an electrophilic Michael acceptor that covalently alkylates cysteine residues on target proteins, thereby modulating inflammatory signaling pathways including KEAP1-NRF2 activation, GAPDH-mediated glycolytic inhibition, and STING palmitoylation blockade [2]. The 13C5-1 isotopologue is a stable isotope-labeled internal standard designed specifically for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitative applications, enabling precise correction of matrix effects, ion suppression, and sample preparation variability during bioanalytical measurement of 4-OI in complex biological matrices [3]. This compound class is distinct from unmodified itaconate and other ester derivatives (e.g., dimethyl itaconate, 4-monoethyl itaconate) in terms of cellular permeability, electrophilic reactivity, and target protein engagement profile [4].

Why 4-Octyl Itaconate-13C5-1 Cannot Be Substituted by Unlabeled 4-OI or Alternative Itaconate Derivatives


Generic substitution within the itaconate derivative family is scientifically invalid due to three fundamental constraints. First, the 13C5-1 stable isotope labeling provides unique mass spectrometric differentiation (+5 Da mass shift) that enables its exclusive use as an internal standard for absolute quantification of unlabeled 4-OI in pharmacokinetic and biodistribution studies; substitution with unlabeled 4-OI or structurally distinct derivatives (e.g., dimethyl itaconate) fails to correct for ion suppression and matrix effects, compromising quantitative accuracy [1]. Second, direct head-to-head comparative studies establish that 4-OI, dimethyl itaconate, itaconate, and 4-monoethyl itaconate exhibit divergent electrophilic stress induction profiles and immunological outcomes in macrophages, with only 4-OI and dimethyl itaconate inducing strong electrophilic stress responses [2]. Third, target engagement selectivity differs substantially: 4-OI alkylates GAPDH at Cys22 to inhibit aerobic glycolysis [3], alkylates STING at Cys91 to block palmitoylation and cGAS-STING activation in an NRF2-independent manner [4], whereas itaconate fails to affect cGAS-STING activation entirely [4].

Quantitative Differentiation Evidence: 4-Octyl Itaconate-13C5-1 Versus Closest Analogs


LC-MS/MS Quantification: 13C5-1 Isotopologue Enables Sub-Micromolar Precision Unattainable with Unlabeled Internal Standards

The 4-Octyl itaconate-13C5-1 isotopologue provides a +5 Da mass shift relative to unlabeled 4-OI, enabling its function as a stable isotope-labeled internal standard (SIL-IS) that co-elutes identically with the target analyte while remaining spectrometrically distinguishable. In contrast, structurally analogous but unlabeled internal standards (e.g., dimethyl itaconate or itaconate isomers) cannot correct for differential ionization efficiency or matrix-dependent signal suppression in LC-MS/MS workflows [1]. A validated HPLC-MS/MS assay for itaconate-related compounds demonstrated lower limit of quantification (LLOQ) values of 0.098 μM for itaconate and mesaconate, and 0.049 μM for citraconate in 50 μL samples, with the method specifically configured for 4-octyl-itaconate as the pro-drug analyte [1].

Bioanalytical chemistry Quantitative metabolomics Pharmacokinetic analysis

Electrophilic Stress Response: 4-OI and Dimethyl Itaconate Induce Strong NRF2-Independent Stress Whereas Itaconate and 4-Monoethyl Itaconate Do Not

In a systematic head-to-head comparison of itaconate derivatives in activated macrophages, only dimethyl itaconate and 4-octyl itaconate induced a strong electrophilic stress response, in direct contrast to unmodified itaconate and 4-monoethyl itaconate, which failed to elicit this response [1]. This differential electrophilic reactivity correlated with divergent immunological phenotypes: both dimethyl itaconate and 4-OI inhibited IκBζ induction, pro-IL-1β expression, and secretion of IL-6, IL-10, and interferon-β in an NRF2-independent manner, whereas itaconate treatment suppressed IL-1β secretion without affecting pro-IL-1β levels and unexpectedly enhanced LPS-induced interferon-β secretion [1]. Neither dimethyl itaconate, 4-OI, nor 4-monoethyl itaconate are converted to intracellular itaconate, indicating that their effects are intrinsic to the ester derivatives rather than through hydrolysis to the parent metabolite [1].

Macrophage immunometabolism Electrophilic stress response Inflammasome regulation

GAPDH Alkylation and Glycolytic Inhibition: 4-OI Directly Targets Cys22 to Block Glycolytic Flux, a Mechanism Absent in Unmodified Itaconate

4-OI directly alkylates cysteine residue 22 on the glycolytic enzyme GAPDH, leading to decreased enzymatic activity as demonstrated by U-13C glucose tracing showing specific blockade of glycolytic flux at the GAPDH step in activated macrophages [1]. The functional relevance of this Cys22 alkylation was validated through rescue experiments: overexpression of wild-type GAPDH reversed 4-OI's anti-inflammatory effects, whereas overexpression of the C22A mutant GAPDH failed to rescue, establishing Cys22 as the critical residue mediating 4-OI's glycolytic inhibitory action [1]. Unmodified itaconate does not target GAPDH with comparable potency or specificity, as its cellular permeability is substantially lower than that of 4-OI [2]. In vivo, 4-OI protected against LPS-induced lethality, demonstrating translational relevance of this GAPDH-targeting mechanism [1].

Glycolytic regulation Anti-inflammatory metabolism Covalent protein modification

cGAS-STING Pathway Inhibition: 4-OI Alkylates STING at Cys91 and Blocks Palmitoylation, an Activity Not Shared by Endogenous Itaconate

4-OI directly alkylates STING at cysteine 91, blocking STING palmitoylation and subsequent oligomerization required for cGAS-STING pathway activation [1]. This inhibitory activity is dose-dependent and occurs in both primary bone marrow-derived macrophages (BMDMs) and Raw264.7 cells at concentrations that do not affect cell viability [1]. Critically, endogenous itaconate does not affect cGAS-STING activation, establishing a clear functional divergence between 4-OI and the native metabolite [1]. The related octyl ester 4-octyl 2-methylsuccinate (OMS), which lacks Michael acceptor functionality, had no effect on cGAS-STING activation at identical concentrations, confirming that the electrophilic α,β-unsaturated moiety is essential for STING alkylation [1]. Additionally, knockout of NRF2 did not affect 4-OI's inhibitory effect on ISD-induced transcription of Ifnb and Cxcl10 or phosphorylation of TBK1, STING, and IRF3, demonstrating that this STING-targeting mechanism operates independently of the KEAP1-NRF2 axis [1].

cGAS-STING signaling Innate immunity Post-translational modification

Comparative Type I Interferon Suppression: 4-OI and Dimethyl Itaconate Show Equivalent Potency (+++), Exceeding Itaconate (++)

A comparative analysis of key functional features among itaconate derivatives reveals that 4-octyl itaconate and dimethyl itaconate exhibit equivalent maximal efficacy (+++) for reduction of type I interferon expression, whereas unmodified itaconate shows lower efficacy (++) [1]. In the same comparative framework, 4-OI uniquely demonstrates superior reduction of phosphorylated STAT1 (P-STAT1) levels (+++) relative to both itaconate and dimethyl itaconate (each +) [1]. This pattern suggests that while 4-OI and dimethyl itaconate share comparable IFN-suppressive capacity, 4-OI exhibits enhanced potency in modulating STAT1-dependent signaling cascades downstream of IFN receptor engagement. The data derive from systematic parallel evaluation across the three itaconate species under matched experimental conditions [1].

Type I interferon regulation Immunomodulation Anti-inflammatory screening

Cuproptosis Sensitization: 4-OI Enhances Copper-Induced Cell Death Through GAPDH-Mediated Glycolytic Inhibition, a Mechanism Not Reported for Other Itaconate Derivatives

In colorectal cancer cell models, 4-OI significantly enhanced cuproptosis (copper-induced cell death) independently of ROS production, apoptosis, necroptosis, or pyroptosis pathways [1]. Mechanistically, 4-OI inhibited aerobic glycolysis through GAPDH targeting, sensitizing cells to cuproptosis induction by elesclomol-Cu [1]. FDX1 knockdown weakened the ability of 4-OI to promote cuproptosis, confirming pathway specificity [1]. In vivo combination treatment with 4-OI and elesclomol-Cu demonstrated enhanced anti-tumor efficacy compared to either agent alone in murine models [1]. This cuproptosis-sensitizing activity has not been reported for itaconate, dimethyl itaconate, or 4-monoethyl itaconate, representing a unique functional attribute of 4-OI among the itaconate derivative family [2].

Cuproptosis Colorectal cancer Glycolytic inhibition

Validated Research and Bioanalytical Applications of 4-Octyl Itaconate-13C5-1


LC-MS/MS Pharmacokinetic Studies Requiring Absolute Quantification of 4-Octyl Itaconate

Use 4-Octyl itaconate-13C5-1 as a stable isotope-labeled internal standard for absolute quantification of unlabeled 4-OI in plasma, tissue homogenates, or cell lysates via HPLC-MS/MS. The +5 Da mass shift enables precise chromatographic co-elution while maintaining spectrometric resolution, correcting for ion suppression and matrix effects [1]. This approach is essential for pharmacokinetic profiling, tissue distribution studies, and therapeutic drug monitoring in preclinical models where 4-OI is administered as an anti-inflammatory or immunomodulatory agent [1].

Macrophage Immunometabolism Research Investigating NRF2-Independent Anti-Inflammatory Mechanisms

Employ unlabeled 4-OI to dissect NRF2-independent inflammatory regulation in primary macrophages or macrophage cell lines. 4-OI uniquely inhibits IκBζ induction, pro-IL-1β expression, and secretion of IL-6, IL-10, and IFN-β through electrophilic stress response pathways that are not shared by unmodified itaconate or 4-monoethyl itaconate [2]. This application is validated for studies requiring clear differentiation between KEAP1-NRF2-dependent and -independent anti-inflammatory mechanisms [2].

STING-Dependent Innate Immunity and Autoimmune Inflammation Studies

Utilize 4-OI as a selective chemical probe for STING Cys91 alkylation to investigate cGAS-STING pathway regulation. 4-OI blocks STING palmitoylation and inhibits ISD- or cGAMP-induced IFN-β production in an NRF2-independent manner, whereas endogenous itaconate fails to affect this pathway [3]. This application is particularly relevant for autoimmune disease models driven by aberrant cGAS-STING activation, where 4-OI provides a unique tool for pathway dissection [3].

Cancer Metabolism Research Targeting Glycolytic Dependency and Cuproptosis Sensitivity

Apply 4-OI in colorectal cancer and potentially other tumor models to investigate GAPDH-mediated glycolytic inhibition and cuproptosis sensitization. 4-OI directly alkylates GAPDH Cys22, blocks glycolytic flux, and enhances copper-induced cell death through a mechanism distinct from apoptosis, necroptosis, or pyroptosis [4]. Combination studies with copper ionophores (e.g., elesclomol) are validated by in vivo anti-tumor efficacy data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Octyl itaconate-13C5-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.